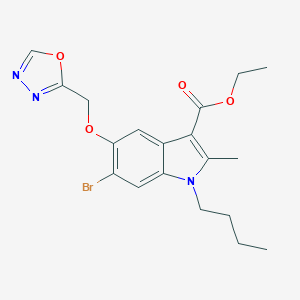
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate, also known as compound 1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to have a high selectivity index, which means that it is more toxic to cancer cells than normal cells. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
However, one of the limitations of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. Another area of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate.
In addition, further studies are needed to fully understand the mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 and its potential therapeutic applications. Studies could also be conducted to investigate the toxicity and pharmacokinetics of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate in vivo. Overall, ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has the potential to be a promising candidate for the development of anticancer and anti-inflammatory drugs, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 involves a multi-step process that starts with the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 6-bromo-1-butyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate in the presence of triethylamine to yield the desired ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. The final step involves the reaction of the product with 1,3,4-oxadiazol-2-ylmethanol in the presence of acetic acid to form ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of extensive research due to its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research has been its anti-inflammatory properties. Compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate |
|---|---|
Molekularformel |
C19H22BrN3O4 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C19H22BrN3O4/c1-4-6-7-23-12(3)18(19(24)25-5-2)13-8-16(14(20)9-15(13)23)26-10-17-22-21-11-27-17/h8-9,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
UBNKUJDURMZFFF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
Kanonische SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
